molecular formula C14H19N3O B193164 Frovatriptan CAS No. 158747-02-5

Frovatriptan

Cat. No. B193164
M. Wt: 243.3 g/mol
InChI Key: XPSQPHWEGNHMSK-SECBINFHSA-N
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Description

Frovatriptan is an orally administered triptan used for the acute treatment of adults with migraine, with or without aura . It works by narrowing blood vessels around the brain, blocking pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .


Synthesis Analysis

Efficient processes for the preparation of frovatriptan and its synthetic intermediates have been developed, which are amenable to large scale commercial production and provide the required products with improved yield and purity .


Molecular Structure Analysis

The molecular formula of Frovatriptan is C14H17N3O and its molecular weight is 243.31 . The structure of Frovatriptan has been optimized and conformational studies have been performed .


Chemical Reactions Analysis

Molecular stability, fundamental chemical reactive sites, and global reactivity descriptors in the Frovatriptan molecule have been investigated using computational evaluation and molecular docking approach . The density functional theory has been employed with standard functional B3LYP/6–311++G (d,p) to predict the possible minimum energy structure .


Physical And Chemical Properties Analysis

Frovatriptan has been examined for its non-linear optical (NLO) material properties and thermodynamical properties . The charge delocalization for the stability of the molecule with natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP) surface analysis have been performed to observe the active region for further chemical reaction with surrounding species .

Scientific Research Applications

Pharmacology and Efficacy

Frovatriptan, a triptan medication, has been extensively studied for its role in migraine treatment. Its mechanism of action, although not fully understood, is believed to involve agonism at serotonin 5-HT1B and 5-HT1D receptors. This interaction helps in the inhibition of intracranial and extracerebral artery vasodilation, potentially reducing inflammation and pain. Its high affinity for serotonin receptors in human basilar arteries and a long elimination half-life (approximately 26 hours) contribute to its effectiveness in treating migraines, including those of longer duration or with recurrence. Studies have shown frovatriptan to be efficacious in the acute treatment of moderate to severe migraine attacks, with a favorable tolerability profile compared to other triptans (Sanford, 2012) (Balbisi, 2004).

Menstrual Migraine Treatment

Frovatriptan's unique pharmacological profile, particularly its long half-life, makes it a suitable option for short-term preventive treatment in women with menstrual-related migraine. Clinical trials have demonstrated the efficacy of frovatriptan in reducing the incidence and severity of menstrual migraine, suggesting its potential as a treatment for this specific migraine subtype (Cady & Farmer, 2016) (Balbisi, 2006).

Alternative Administration Methods

Research has explored alternative methods of administering frovatriptan, such as sublingual delivery. This approach aims to enhance bioavailability and hasten the onset of action, potentially offering a more effective treatment for acute migraine attacks (Verma et al., 2014).

Cardiovascular Safety

Frovatriptan's selective action on cerebral rather than coronary arteries positions it as a favorable option for patients at risk of coronary artery disease. Studies in both human and animal models have indicated its cardiovascular safety, making it a suitable choice for a broader range of migraine patients (Saracheva et al., 2020).

Clinical Potential and Future Directions

The combination of frovatriptan's pharmacological properties, clinical efficacy, and tolerability profile makes it a valuable addition to migraine treatment options. Its long half-life and low recurrence rates are particularly beneficial for patients with long-duration migraines or those prone to recurrence. Ongoing research and clinical trials continue to explore its full potential and applications in migraine management (Cady & Schreiber, 2006).

Safety And Hazards

Frovatriptan may cause serious side effects, including sudden and severe stomach pain, severe chest pain, shortness of breath, irregular heartbeats, a seizure, blood circulation problems in legs or feet, heart attack symptoms, high levels of serotonin in the body, increased blood pressure, or signs of a stroke . It should not be used if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke, or if your headache seems to be different from your usual migraine headaches .

properties

IUPAC Name

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQPHWEGNHMSK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023080
Record name Frovatriptan
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Frovatriptan
Source Human Metabolome Database (HMDB)
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Solubility

Soluble, 1.23e-01 g/L
Record name Frovatriptan
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Mechanism of Action

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism., Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. In anesthetized dogs and cats, intravenous administration of frovatriptan produced selective constriction of the carotid vascular bed and had no effect on blood pressure (both species) or coronary resistance (in dogs)., Frovatriptan succinate is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. Frovatriptan is structurally distinct from, but pharmacologically related to, other selective 5-HT1B/1D receptor agonists (e.g., almotriptan, naratriptan, rizatriptan, sumatriptan). Because the mechanisms involved in the pathogenesis of migraine are not clearly understood, the precise mechanism of action of 5-HT1 receptor agonists in the management of migraine has yet to be established. However, current data suggest that 5-HT1 receptor agonists, including frovatriptan, may ameliorate migraine through selective constriction of certain intracranial blood vessels, inhibition of neuropeptide release, and/or reduced transmission in the trigeminal pain pathway., Frovatriptan has no significant effects on GABAA mediated channel activity and has not significant affinity for benzodiazepine binding sites. Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine.
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Record name FROVATRIPTAN
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Product Name

Frovatriptan

CAS RN

158747-02-5
Record name Frovatriptan
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Record name Frovatriptan [INN:BAN]
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Record name Frovatriptan
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Record name Frovatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,900
Citations
F Markus, K Mikko - Expert Opinion on Pharmacotherapy, 2007 - Taylor & Francis
Frovatriptan belongs to the triptan compounds used for the … Frovatriptan has been effective and well tolerated over a wide … Frovatriptan has the lowest headache recurrence rate of all …
Number of citations: 42 www.tandfonline.com
R Ryan, G Geraud, J Goldstein, R Cady… - … : The Journal of Head …, 2002 - Wiley Online Library
… Results from preclinical and clinical pharmacology studies showed frovatriptan to be a … headache recurrence with frovatriptan was low (10% to 25%). Frovatriptan therapy also was …
EA MacGregor, JL Brandes… - … : The Journal of …, 2009 - Wiley Online Library
… 6‐day regimen of frovatriptan for reducing the incidence and … Frovatriptan or placebo was given 2 days before anticipated … of Study 1 (placebo vs frovatriptan twice daily) were upper …
C Lisotto, M Guidotti, D Zava, L Savi - The Journal of Headache and Pain, 2013 - Springer
… patients treated with frovatriptan took a rescue … frovatriptan and 13.54 € for rizatriptan (p < 0.05 between-treatments). As for indirect costs, in the group of patients treated with frovatriptan …
Number of citations: 14 link.springer.com
SE Easthope, KL Goa - CNS drugs, 2001 - Springer
… frovatriptan and the incidence of 24-hour migraine recurrence was reduced. ▴ Frovatriptan … incidence of adverse events occurring with frovatriptan 2.5mg only slightly higher than that …
Number of citations: 21 link.springer.com
SD Silberstein, AH Elkind, C Schreiber, C Keywood - Neurology, 2004 - AAN Enterprises
… compared with placebo, and frovatriptan 2.5 mg BID was superior to frovatriptan 2.5 mg QD (… treatment with frovatriptan 2.5 mg BID was 28%, and during treatment with frovatriptan 2.5 …
Number of citations: 245 n.neurology.org
P Buchan, C Keywood, A Wade… - Headache: The Journal …, 2002 - Wiley Online Library
… to frovatriptan generally correlates with dose between 1 and 100 mg. Blood and plasma frovatriptan … Frovatriptan is principally metabolized by the CYP1A2 isoenzyme of cytochrome P‐…
P Buchan, A Wade, C Ward, SD Oliver… - … : The Journal of …, 2002 - Wiley Online Library
… This article reviews data from in vitro studies with frovatriptan and specific interaction studies involving drugs likely to be coadministered with frovatriptan as prophylactic or acute …
G Géraud, ELH Spierings… - Headache: The Journal …, 2002 - Wiley Online Library
… frovatriptan 2.5 mg were assessed during controlled, acute migraine treatment studies, including a study that compared frovatriptan … up to three doses of frovatriptan 2.5 mg within a 24-…
L Kelman - Neuropsychiatric Disease and Treatment, 2008 - Taylor & Francis
… Frovatriptan has a uniquely long-half life, five times that of other triptans. This provides the opportunity to use frovatriptan in … This review focuses on frovatriptan which has some unique …
Number of citations: 44 www.tandfonline.com

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